molecular formula C9H9ClN2O4 B5817650 N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide

N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide

Cat. No.: B5817650
M. Wt: 244.63 g/mol
InChI Key: SSTDXVLRBGLKDU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide: is a chemical compound characterized by the presence of a chloro-nitrophenyl group attached to a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide typically involves the reaction of 2-chloro-5-nitroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-chloro-5-nitroaniline and methoxyacetyl chloride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen, at a temperature range of 0-5°C.

    Procedure: The 2-chloro-5-nitroaniline is dissolved in a suitable solvent such as dichloromethane, and triethylamine is added to the solution. Methoxyacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide at elevated temperatures.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride. The reactions are conducted under mild conditions to prevent over-reduction.

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are carried out under acidic conditions to facilitate the oxidation process.

Major Products Formed

    Substitution Reactions: The major products are N-(2-substituted-5-nitrophenyl)-2-methoxyacetamides.

    Reduction Reactions: The major product is N-(2-chloro-5-aminophenyl)-2-methoxyacetamide.

    Oxidation Reactions: The major product is N-(2-chloro-5-nitrophenyl)-2-carboxyacetamide.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The nitro group can participate in redox reactions, altering the oxidative state of the target molecules. Additionally, the methoxy group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide can be compared with similar compounds such as:

    N-(2-chloro-5-nitrophenyl)-2-phenylacetamide: This compound has a phenyl group instead of a methoxy group, which alters its reactivity and biological activity.

    N-(2-chloro-5-nitrophenyl)-2-methylacetamide: The presence of a methyl group instead of a methoxy group affects the compound’s solubility and chemical properties.

    N-(2-chloro-5-nitrophenyl)-2-hydroxyacetamide: The hydroxy group increases the compound’s ability to form hydrogen bonds, affecting its interaction with biological molecules.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biochemical research, and industrial applications. Ongoing research continues to explore its full potential and possible therapeutic applications.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-16-5-9(13)11-8-4-6(12(14)15)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTDXVLRBGLKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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